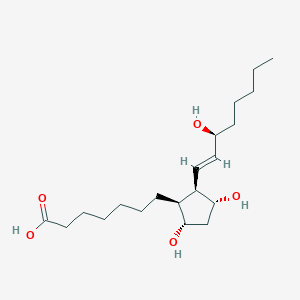

8-iso Prostaglandin F1alpha

Beschreibung

Origin and Classification of Isoprostanes in Lipid Peroxidation Research

Isoprostanes originate from the free-radical-induced peroxidation of polyunsaturated fatty acids (PUFAs). tandfonline.com This process is a hallmark of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. The discovery of isoprostanes has provided a reliable method for assessing oxidative stress in vivo. nih.govmdpi.com

The classification of isoprostanes is based on the structure of their precursor fatty acid and the resulting cyclopentane (B165970) ring. wikipedia.orgnih.gov For instance, F2-isoprostanes are derived from arachidonic acid. researchgate.net The nomenclature can be complex, with systems proposed by Taber and Rokach being prominent in the scientific literature. inra.frcaymanchem.com These systems help to differentiate the numerous isomers that can be formed. nih.gov The formation of isoprostanes is a non-enzymatic process, which distinguishes them from prostaglandins (B1171923) that are formed via the cyclooxygenase (COX) enzyme pathway. wikipedia.orgmdpi.com However, some studies suggest that minor amounts of certain isoprostanes, like 8-iso PGF2α, can be formed through COX-1 and COX-2 enzymes. caymanchem.com

The process of isoprostane formation begins with the abstraction of a hydrogen atom from a PUFA, leading to the formation of a peroxyl radical. This radical then undergoes a series of reactions, including endocyclization, to form unstable intermediates that are ultimately converted to stable isoprostanes. atsjournals.org

Historical Context of 8-iso Prostaglandin (B15479496) F1alpha Identification

The broader family of isoprostanes was first reported in 1990 by researchers at Vanderbilt University. wikipedia.org This discovery opened up a new area of research into the role of free radicals in human health and disease. nih.gov

Specifically, 8-iso Prostaglandin F1α was first identified in human semen. caymanchem.combertin-bioreagent.comcaymanchem.com Early research by Svanborg, Bygdeman, and Eneroth in 1983, and Taylor in 1979, provided foundational data on the presence of F prostaglandins and their 8β-isomers in human seminal plasma, including chromatographic and mass spectrometric evidence. caymanchem.com These initial findings established the existence of 8-iso PGF1α and its presence alongside its 19-hydroxy congener in seminal plasma. caymanchem.combertin-bioreagent.comcaymanchem.com

The identification of 8-iso PGF1α and other isoprostanes has had a significant impact on the field of lipid peroxidation research, providing valuable tools to investigate oxidative stress in a variety of clinical conditions. tandfonline.comtandfonline.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXGQBLFALXCR-PUCCXBQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Formation Mechanisms of F Series Isoprostanes

Non-Enzymatic, Free Radical-Catalyzed Oxidation of Arachidonic Acid

The foundational mechanism for the creation of F-series isoprostanes is the free radical-induced peroxidation of arachidonic acid, which is typically esterified within membrane phospholipids (B1166683). nih.govahajournals.org This process involves a chain reaction initiated by reactive oxygen species, leading to the formation of numerous isoprostane isomers. mdpi.com

The synthesis of isoprostanes is initiated by the attack on arachidonic acid by reactive oxygen species (ROS). researchgate.net ROS are chemically reactive, oxygen-containing molecules, including free radicals like superoxide (B77818) anion (O₂•⁻) and the hydroxyl radical (•OH), as well as non-radicals like hydrogen peroxide (H₂O₂). nih.gov The process begins when a ROS abstracts a bisallylic hydrogen atom from the arachidonic acid backbone. nih.govmdpi.com This initial step forms a pentadienyl radical, which is then stabilized by the addition of molecular oxygen to create a peroxyl radical. nih.govmdpi.com This highly reactive intermediate propagates a cascade of lipid peroxidation, undergoing a 5-exo cyclization and reacting with a second oxygen molecule to form unstable PGG₂-like bicycloendoperoxide intermediates. nih.gov These are subsequently reduced to form the stable F₂-isoprostanes. nih.govahajournals.org

Table 1: Key Reactive Oxygen Species (ROS) in Isoprostane Formation

| Reactive Species | Formula | Description |

| Superoxide Anion | O₂•⁻ | A primary ROS generated during aerobic metabolism, particularly in mitochondria. nih.gov |

| Hydrogen Peroxide | H₂O₂ | A more stable, diffusible ROS that can oxidize proteins and lipids. nih.gov |

| Hydroxyl Radical | •OH | A highly reactive ROS capable of initiating lipid peroxidation. nih.gov |

| Peroxyl Radicals | ROO• | Lipid-based radicals formed after the initial oxygen addition to arachidonic acid; they propagate the peroxidation chain. nih.gov |

A defining characteristic of isoprostane formation is its independence from the cyclooxygenase (COX) enzymes that synthesize prostaglandins (B1171923). tandfonline.comresearchgate.netahajournals.org This has been demonstrated in clinical studies where the administration of COX inhibitors did not reduce the in vivo formation of F₂-isoprostanes in humans. karger.com

Several key distinctions separate the isoprostane pathway from the COX pathway. Structurally, isoprostanes predominantly feature side chains that are oriented cis to the prostane (B1239271) ring, whereas prostaglandins formed by COX have exclusively trans side chains. nih.govnih.gov Furthermore, because they are generated non-enzymatically, isoprostanes are formed as racemic mixtures. nih.gov While some research suggests that a minor amount of 8-iso-PGF₂α can be produced by the COX-1 enzyme in activated platelets, the overwhelming majority of isoprostane generation occurs via this free-radical, COX-independent mechanism. ahajournals.orgnih.gov

Table 2: Comparison of Isoprostane and Prostaglandin (B15479496) Formation

| Feature | Isoprostane Pathway | Cyclooxygenase (COX) Pathway |

| Catalyst | Free Radicals (Non-Enzymatic) tandfonline.comresearchgate.net | COX-1 and COX-2 Enzymes jci.org |

| Substrate | Arachidonic acid esterified in phospholipids nih.govahajournals.org | Free arachidonic acid nih.gov |

| Side Chain Orientation | Predominantly cis nih.govnih.gov | Exclusively trans nih.govnih.gov |

| Stereochemistry | Racemic mixtures nih.gov | Stereospecific |

| Effect of COX Inhibitors | Formation is not blocked karger.com | Formation is blocked karger.com |

Reactive Oxygen Species Involvement in Initiation

Metabolic Pathways of Related Isoprostanes

Once formed and released from the phospholipid backbone by phospholipase action, free F₂-isoprostanes can circulate in the plasma and undergo metabolism, primarily in the liver. nih.gov The metabolic processes are similar to those for prostaglandins and involve a series of structural modifications before excretion in the urine. mdpi.com

The metabolism of F₂-isoprostanes has been extensively studied using 8-iso Prostaglandin F2α (8-iso-PGF₂α), one of the most abundant isoprostanes. nih.gov In both humans and rats, infused 8-iso-PGF₂α is rapidly converted to various metabolites. glpbio.comlipidmaps.orgcaymanchem.com A primary urinary metabolite identified in humans is 2,3-dinor-5,6-dihydro-8-iso-prostaglandin F2α. nih.gov Other significant metabolites include 2,3-dinor-8-iso PGF₂α and 2,3-dinor-8-iso PGF₁α. glpbio.comcaymanchem.com The term "dinor" indicates the removal of two carbon atoms from the parent molecule's carboxylic acid side chain. The presence of these metabolites in urine provides an integrated index of systemic isoprostane production over time. nih.gov

The conversion of isoprostanes into their dinor and tetranor metabolites is accomplished through the process of beta-oxidation. nih.gov This metabolic pathway involves the sequential shortening of the fatty acid chain. nih.gov Studies in rabbits have shown that 8-iso-PGF₂α is metabolized through dehydrogenation, reduction of a double bond, and subsequent beta-oxidation to produce degraded, more polar metabolites for urinary excretion. nih.gov Research using rat hepatocytes has confirmed that 8-iso PGF₂α undergoes beta-oxidation to form products such as 2,3,4,5-tetranor-8-iso PGF₂α. glpbio.comlipidmaps.orgcaymanchem.com This metabolic degradation is a key step in the clearance and excretion of isoprostanes from the body. plos.org

Table 3: Major Metabolites of 8-iso Prostaglandin F2α

| Metabolite Name | Abbreviation/Synonym | Key Metabolic Process | Species |

| 2,3-dinor-5,6-dihydro-8-iso-prostaglandin F2α | 15-F(2t)-IsoP-M | Beta-oxidation, double-bond reduction nih.gov | Human nih.gov |

| 2,3-dinor-8-iso Prostaglandin F2α | 2,3-dinor-iPF2α-III | Beta-oxidation glpbio.comcaymanchem.com | Human, Rat glpbio.comcaymanchem.com |

| 2,3-dinor-8-iso Prostaglandin F1α | 2,3-dinor-iPF1α-III | Beta-oxidation, double-bond reduction caymanchem.com | Human, Rat lipidmaps.org |

| 2,3,4,5-tetranor-8-iso PGF2α | - | Two cycles of beta-oxidation glpbio.comlipidmaps.org | Rat glpbio.comlipidmaps.org |

Academic Utility As a Biomarker of Oxidative Stress

Fundamental Principles of Isoprostanes as Indicators of In Vivo Lipid Peroxidation

Isoprostanes, including 8-iso Prostaglandin (B15479496) F1α (8-iso-PGF1α), are prostaglandin-like compounds produced through the non-enzymatic, free-radical-catalyzed peroxidation of polyunsaturated fatty acids, primarily arachidonic acid. tandfonline.comnih.govresearchgate.net Unlike prostaglandins (B1171923), which are synthesized via enzymatic pathways involving cyclooxygenase (COX) enzymes, isoprostanes are formed in situ while esterified to phospholipids (B1166683) within cell membranes. foodandnutritionresearch.net This fundamental difference in formation makes them a specific and reliable indicator of oxidative stress and lipid peroxidation in vivo. researchgate.netresearchgate.net

The process begins when free radicals attack arachidonic acid, leading to the formation of a series of prostaglandin F2-like compounds. tandfonline.com These newly formed isoprostanes are chemically stable, a characteristic that enhances their utility as biomarkers. researchgate.net Following their formation on the cell membrane, they can be released into the circulation as free compounds by phospholipases. foodandnutritionresearch.net Their presence and concentration in biological fluids such as plasma and urine are considered a "gold standard" for assessing the level of lipid peroxidation in the body. researchgate.netnih.gov The measurement of F2-isoprostanes is regarded as one of the most accurate methods for quantifying oxidative damage in vivo. researchgate.net

It is important to note that while 8-iso-PGF2α is a primary product of this pathway, it can be further metabolized. One of its major metabolites is 2,3-dinor-8-iso-prostaglandin F1α, which is also used as a biomarker of oxidative stress, particularly in urine samples. caymanchem.comresearchgate.net

Association with Systemic Oxidative Injury

Elevated levels of F2-isoprostanes, such as 8-iso PGF1α and its parent compound 8-iso-PGF2α, are strongly associated with conditions of systemic oxidative injury. tandfonline.comresearchgate.net Numerous studies have demonstrated that these compounds are extremely accurate measures of lipid peroxidation and have helped to elucidate the role of oxidant injury in a variety of human diseases. nih.gov Their levels are known to increase in proportion to the level of oxidative stress. oxfordbiomed.com

The presence of increased F2-isoprostanes has been documented in a wide array of clinical conditions linked to severe inflammation and oxidative stress, including ischemia-reperfusion injury, diabetes, and atherosclerosis. tandfonline.comresearchgate.net For instance, in patients with end-stage renal disease (ESRD), a condition known for elevated oxidative stress, plasma levels of 8-iso-PGF2α are significantly higher compared to healthy individuals. nih.gov This increase is considered a direct correlate of enhanced lipid peroxidation in the uremic environment. nih.gov

Furthermore, the measurement of these biomarkers provides a non-invasive way to assess lipid peroxidation, particularly through urine analysis. researchgate.net This has significant implications for both clinical diagnostics and for evaluating the efficacy of antioxidant therapies. tandfonline.com

Correlation with Pathophysiological States

Oxidative Stress in Obesity

Obesity is recognized as a state of chronic low-grade inflammation and is strongly associated with increased systemic oxidative stress. nih.gov A significant positive correlation has been observed between Body Mass Index (BMI) and biomarkers of oxidative stress, including 8-iso-PGF2α. nih.govsemanticscholar.org

Several factors contribute to this heightened oxidative state in obesity, including hyperglycemia, elevated lipid levels, and chronic inflammation. nih.gov Research has shown that visceral fat, in particular, is a significant source of oxidative stress. nih.gov Studies have found that obese individuals have significantly higher concentrations of isoprostanes compared to individuals with a normal BMI, and these levels correlate with waist circumference and the amount of visceral fat. mdpi.com

In children with obesity, levels of 8-iso-PGF2α have been found to be significantly higher than in control groups, and these levels show a positive correlation with insulin (B600854) resistance. semanticscholar.org This suggests that oxidative stress, as measured by 8-iso-PGF2α, is an early and integral part of the pathophysiology of obesity and its related metabolic complications. Following bariatric surgery, a significant decrease in plasma 8-iso-PGF2α levels is observed, further cementing the link between excess adipose tissue and oxidative stress. nih.gov

Relationship with Cardiovascular Risk Mechanisms

Oxidative stress is a key player in the pathogenesis of atherosclerosis and other cardiovascular diseases. mdpi.comresearchgate.net 8-iso-PGF2α is not merely a marker in this process but also an active participant. It has been shown to induce vasoconstriction, platelet activation, and the proliferation of smooth muscle cells in blood vessels, all of which contribute to vascular damage and the progression of atherosclerosis. mdpi.comresearchgate.net

Elevated levels of 8-iso-PGF2α have been reported in association with several cardiovascular risk factors and in patients with coronary artery disease. nih.gov Studies have demonstrated a strong correlation between plasma 8-iso-PGF2α levels and the 10-year cardiovascular risk predicted by established models like the Framingham Risk Score and the Atherosclerosis Cardiovascular Disease Risk Score in hypertensive patients. mdpi.compreprints.org This suggests that 8-iso-PGF2α could serve as a valuable biomarker for refining cardiovascular risk stratification, particularly in individuals with preserved kidney function. mdpi.com The compound's role in promoting a pro-thrombotic and pro-inflammatory state further underscores its importance in the mechanisms of cardiovascular disease. researchgate.net

Oxidative Stress in Hypertension

Hypertension is another multifactorial condition where oxidative stress is believed to play a significant developmental role. nih.gov There is considerable evidence linking F2-isoprostanes to the pathogenesis of hypertension. mdpi.comnih.gov

Studies have observed higher serum levels of 8-iso-PGF2α in individuals with essential hypertension compared to healthy controls, confirming an increased state of oxidative stress in this population. mdpi.com The mechanism involves 8-iso-PGF2α inducing vasoconstriction and platelet hyperactivity, which contribute to elevated blood pressure. nih.gov The measurement of 8-iso-PGF2α and other isoprostanes is considered a sensitive and specific index of the oxidative stress that contributes to vascular dysfunction in hypertension. mdpi.com The integration of such biomarkers into clinical assessments may improve risk prediction and facilitate early therapeutic interventions to prevent hypertension-related cardiovascular events. mdpi.com

Renal Function Considerations in Biomarker Interpretation

When using 8-iso-PGF1α and other isoprostanes as biomarkers, it is crucial to consider the patient's renal function. Chronic renal failure is associated with elevated levels of oxidative stress markers. nih.gov Patients with end-stage renal disease (ESRD), whether on hemodialysis or continuous ambulatory peritoneal dialysis, show significantly higher plasma levels of 8-iso-PGF2α. nih.gov

An important finding is that the increased levels of 8-iso-PGF2α in renal dysfunction are due to a genuine excess in oxidative stress rather than just impaired clearance of the biomarker itself. mdpi.com However, the relationship between 8-iso-PGF2α and cardiovascular risk appears to be influenced by renal function. In patients with an estimated glomerular filtration rate (eGFR) of 60 mL/min/1.73 m² or higher, 8-iso-PGF2α is independently associated with cardiovascular risk. mdpi.com This association is not observed in patients with lower eGFR, suggesting that in the context of significant renal impairment, the interpretation of 8-iso-PGF2α as a cardiovascular risk marker becomes more complex. mdpi.comnih.gov Therefore, statistical analyses of this biomarker are often stratified based on eGFR to provide a more accurate interpretation. nih.gov

Data Tables

Table 1: 8-iso-PGF2α Levels in Different Clinical States

| Clinical Condition | Finding | Reference |

| End-Stage Renal Disease (ESRD) | Plasma 8-iso-PGF2α levels are significantly higher in ESRD patients compared to healthy controls. nih.gov | nih.gov |

| Obesity (Children) | 8-iso-PGF2α concentrations are statistically significantly higher in obese children than in the control group. semanticscholar.org | semanticscholar.org |

| High Cardiovascular Risk | Individuals with higher cardiovascular risk have significantly greater 8-iso-PGF2α values. mdpi.com | mdpi.com |

| Post-Bariatric Surgery | Plasma levels of 8-iso-PGF2α significantly decrease in the first week after Roux-en-Y gastric bypass surgery. nih.gov | nih.gov |

Table 2: Correlations of 8-iso-PGF2α with Other Parameters

| Correlated Parameter | Type of Correlation | Population | Reference |

| Body Mass Index (BMI) | Positive | General | nih.gov |

| Insulin Resistance (HOMA-IR) | Positive | Obese Children | semanticscholar.org |

| Framingham Risk Score | Positive | Hypertensive Patients | mdpi.compreprints.org |

| ASCVD Risk Score | Positive | Hypertensive Patients | mdpi.compreprints.org |

| Serum Haptoglobin & C-Reactive Protein | Positive | ESRD Patients | nih.gov |

| Serum Albumin & Total Cholesterol | Negative | ESRD Patients | nih.gov |

Advanced Analytical Methodologies for Isoprostane Quantification in Research

Chromatographic Techniques

Chromatographic methods coupled with mass spectrometry are considered the gold standard for isoprostane analysis due to their high specificity and sensitivity. nih.govresearchgate.netresearchgate.net These techniques allow for the separation and quantification of individual isoprostane isomers, providing a detailed profile of oxidative stress.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for the quantification of 8-iso-PGF1α and other isoprostanes. portlandpress.comlodz.pl This technique offers the advantage of analyzing multiple isoprostane isomers in a single run without the need for the extensive derivatization steps often required for gas chromatography-mass spectrometry (GC-MS). researchgate.netportlandpress.com The use of electrospray ionization (ESI) in negative mode is the most common ionization technique for this analysis. portlandpress.com

To enhance accuracy, particularly at very low concentrations, non-radioactive isotope-labeled internal standards, such as deuterated 8-iso-PGF2α-d4, are utilized to account for any loss of the analyte during the sample preparation process. nih.gov LC-MS/MS methods have been successfully applied to determine the levels of various isoprostanes, including 8-iso-PGF1α, in diverse biological samples such as plasma, urine, and tissues. portlandpress.comnih.govfrontiersin.orgmdpi.comnih.govau.dknih.govresearchgate.netaquaticjournal.combiologists.comugr.estum.de

A study detailing the LC-MS/MS procedure for the simultaneous determination of four isoprostane regioisomers in mouse plasma demonstrated the power of this technique. The method involved using deuterated 8-iso-PGF2α-d4 as an internal standard and was able to quantify the isoprostanes after exposure to oxidative stress inducers. nih.govresearchgate.net

Table 1: Example of Isoprostane Quantification using LC-MS/MS in Mouse Plasma

| Isoprostane | Control Group (pg/mL) | Doxorubicin-Treated (pg/mL) | TBHP-Treated (pg/mL) |

|---|---|---|---|

| 8-iso-PGF2α | 15.2 ± 2.1 | 20.5 ± 2.8 | 22.1 ± 3.0 |

| 8-iso-15(R)-PGF2α | 8.9 ± 1.2 | 12.3 ± 1.7 | 13.5 ± 1.9 |

| 11β-PGF2α | 5.4 ± 0.8 | 5.7 ± 0.9 | 5.9 ± 0.8 |

| 15(R)-PGF2α | 10.1 ± 1.5 | 15.1 ± 2.2 | 17.2 ± 2.5 |

Data adapted from a study on mice exposed to doxorubicin (B1662922) (DOX) and tert-butyl hydroperoxide (TBHP). researchgate.net Values are presented as mean ± SD.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) was one of the initial "gold standard" methods developed for measuring isoprostanes and remains a highly sensitive and reliable technique. nih.govportlandpress.comsfrbm.org It is particularly well-suited for isoprostane analysis due to its high resolution and the ability to achieve quantitative results in the low picogram range. sfrbm.org

A critical step in GC-MS analysis of isoprostanes is the chemical derivatization of the sample to make it volatile. sfrbm.orgnih.gov Typically, this involves converting the isoprostanes into pentafluorobenzyl (PFB) esters and trimethylsilyl (B98337) (TMS) ether derivatives. nih.gov Negative ion chemical ionization (NICI) is the most frequently used ionization mode, providing excellent sensitivity for detecting the derivatized compounds. portlandpress.comsfrbm.org

GC-MS has been extensively used to quantify F2-isoprostanes in a wide array of biological fluids and tissues, including urine, plasma, and semen. researchgate.netsfrbm.orgmdpi.com Research has shown that measuring total 8-iso-PGF2α (both free and esterified forms) by GC-MS is a robust method, as the esterified form is not a substrate for enzymatic production, thus reducing potential confounding factors. mdpi.com

Table 2: Seminal F2-Isoprostane Levels in Different Clinical Conditions Measured by GC-MS

| Group | Number of Subjects | F2-Isoprostane (ng/mL, Median) |

|---|---|---|

| Fertile Controls | 45 | 20.5 |

| Idiopathic Infertility | 58 | 32.1 |

| Urogenital Infection | 42 | 45.8 |

| Varicocele | 47 | 50.2 |

Data from a study evaluating seminal F2-isoprostane levels in men with different reproductive conditions. mdpi.com

Nano-Liquid Chromatography with On-Chip Sample Enrichment (Chip-nanoLC)

A more recent advancement in chromatographic techniques is the use of microfluidic chip-based nano-liquid chromatography (Chip-nanoLC) systems coupled with tandem mass spectrometry. xml-journal.netresearchgate.net These systems integrate sample enrichment, chromatographic separation, and a nanospray emitter onto a single chip. researchgate.netresearchgate.net This integration enhances the resolution of the LC separation and the sensitivity of the MS detection. xml-journal.net

The on-chip enrichment column allows for online sample pre-concentration, which is particularly advantageous for analyzing trace amounts of biomarkers like 8-iso-PGF1α in complex biological matrices such as urine. researchgate.netresearchgate.net This pre-concentration step also helps in reducing matrix effects that can interfere with mass spectrometric detection. researchgate.net A study utilizing a chip-nanoLC/QqQ-MS system for urinary 8-iso-PGF2α demonstrated good precision, with intra-day and inter-day variations of 1.8-5.0% and 4.3-5.8%, respectively, and high accuracy. researchgate.net

Immunoassays in Research Settings

While chromatographic methods are highly accurate, immunoassays offer a more accessible and high-throughput alternative for the quantification of isoprostanes in research laboratories. nih.govoxfordbiomed.com

Enzyme Immunoassay (EIA) Development and Application

Enzyme immunoassays (EIAs), including enzyme-linked immunosorbent assays (ELISAs), have been developed for the routine and cost-effective analysis of specific isoprostanes, most commonly 15-F2t-isoprostane (also known as 8-iso-PGF2α). springernature.comoxfordbiomed.com These assays are based on the principle of competitive binding, where the isoprostane in the sample competes with a labeled isoprostane (e.g., conjugated to horseradish peroxidase) for binding to a specific antibody coated on a microplate. oxfordbiomed.comoxfordbiomed.com The resulting signal is inversely proportional to the concentration of the isoprostane in the sample. oxfordbiomed.com

EIAs have been applied to various sample types, including urine and tissue culture supernatants. oxfordbiomed.com Some commercial kits have been developed with specialized buffers that eliminate the need for prior solid-phase extraction, simplifying the workflow. oxfordbiomed.comoxfordbiomed.com

Considerations for Antibody Specificity and Cross-Reactivity

A critical consideration when using immunoassays is the specificity of the antibody and its potential for cross-reactivity with other related compounds. oxfordbiomed.com The presence of numerous isoprostane isomers, metabolites, and conjugates in biological samples can lead to discrepancies in the values obtained from different immunoassay methods and between immunoassays and mass spectrometry. springernature.com

Polyclonal antibodies, in particular, may recognize related compounds, leading to higher measured isoprostane values compared to more specific methods like GC-MS or LC-MS/MS. oxfordbiomed.com Therefore, careful validation of immunoassays, including correlation with mass spectrometry data, is crucial to ensure the accuracy of the results. oxfordbiomed.comoxfordbiomed.com Some commercially available ELISA kits have been validated to correlate well with GC/MS measurements. oxfordbiomed.comoxfordbiomed.com

Table 3: Cross-Reactivity Profile of a Polyclonal Antibody for 15-F2t-Isoprostane

| Compound | Cross-Reactivity (%) |

|---|---|

| 15-isoprostane F2t | 100.0 |

| 9α,11β-Prostaglandin F2α | 4.1 |

| 13,14-Dihydro-15-keto-PGF2α | 3.0 |

| Prostaglandin (B15479496) F1α | < 0.01 |

| Prostaglandin E2 | < 0.01 |

| Arachidonic Acid | < 0.01 |

Data from a commercial EIA kit demonstrating the specificity of the antibody. oxfordbiomed.com

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is a crucial initial step for the reliable quantification of isoprostanes, serving to remove interfering substances and concentrate the analyte of interest from complex biological samples like plasma, urine, and tissue homogenates. dmbj.org.rsresearchgate.net The choice of method depends on the biological matrix, the required level of purity, and the subsequent analytical technique.

Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of isoprostanes from biological fluids. researchgate.net The most common approach utilizes reversed-phase SPE cartridges, such as those with octadecyl-bonded silica (B1680970) (C18), which retain nonpolar compounds like isoprostanes from aqueous matrices. fishersci.nlnih.gov

The general procedure involves:

Cartridge Activation: The SPE cartridge is conditioned, typically with methanol (B129727) followed by water, to activate the stationary phase. caymanchem.com

Sample Loading: The biological sample, often acidified (e.g., with formic acid) to ensure the analyte is in a non-ionized form, is passed through the cartridge. nih.gov Acidification can improve recoveries from complex matrices like urine and plasma to over 90%. nih.gov

Washing: The cartridge is washed with a weak solvent (e.g., water or a low-concentration organic solvent) to remove polar, interfering compounds. caymanchem.com

Elution: The retained isoprostanes are eluted from the cartridge using a strong, nonpolar organic solvent like methanol or ethyl acetate. nih.gov

While effective, SPE using C18 cartridges can sometimes be hampered by the co-elution of other lipid-soluble compounds or isomers, which may interfere with subsequent analysis, particularly with methods like Gas Chromatography-Mass Spectrometry (GC-MS). oup.com This has led to the development of multi-step purification protocols, sometimes incorporating thin-layer chromatography (TLC) after the initial SPE step to enhance specificity. nih.govmdpi.com

Liquid-Liquid Extraction (LLE) is another foundational technique for isolating isoprostanes from biological samples. researchgate.net This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent.

In a typical LLE protocol for isoprostane extraction, the sample is mixed with an organic solvent such as ethyl acetate. The isoprostanes, being lipophilic, partition into the organic layer, leaving behind water-soluble interfering substances in the aqueous layer. A modified LLE procedure with phase separation has been shown to provide a high extraction yield and a cleaner product for instrumental analysis. dmbj.org.rsnih.gov LLE is often used as an initial clean-up step and may be followed by SPE for further purification. researchgate.net For example, a method for analyzing multiple isoprostane regioisomers in human plasma utilized LLE followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

Immunoaffinity purification (or immunoaffinity chromatography) is a highly specific sample preparation method that utilizes antibodies that are selective for the target analyte. nih.gov For isoprostane analysis, this involves passing the biological sample through a column containing anti-8-isoprostane antibodies bound to a solid support. researchgate.net

This technique offers superior specificity compared to SPE and LLE, as it selectively captures the target isoprostane while allowing other matrix components to be washed away. nih.gov Research comparing immunoaffinity purification with SPE for 8-iso-PGF2α analysis found that the immunoaffinity method was superior, yielding significantly better recovery and precision. oup.comnih.gov For instance, one study reported a recovery of 99.8% for 8-iso-PGF2α from plasma using an immunoaffinity purification method, whereas SPE-C18 methods were found to overestimate the concentration due to co-eluting contaminants. oup.com The high specificity of this technique helps to distinguish 8-iso-PGF2α from its isomers, which is a significant challenge for less selective methods. researchgate.net

Liquid-Liquid Extraction (LLE)

Precision, Accuracy, and Sensitivity in Quantitative Research

The validation of analytical methods is paramount in quantitative research to ensure that results are reliable and reproducible. Key parameters include precision, accuracy, and sensitivity (often defined by the Limit of Detection and Limit of Quantitation).

Precision refers to the closeness of repeated measurements and is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). It is assessed through intra-day (within-run) and inter-day (between-run) assays. researchgate.net For example, an LC-MS/MS method for plasma 8-iso-PGF2α reported both intra- and inter-run precision of less than 7%. nih.gov Another study using a microfluidic chip-based nano-LC-MS/MS method found intra-day precision between 1.8-5.0% and inter-day precision of 4.3-5.8%. researchgate.net

Accuracy is the closeness of a measured value to the true value, often determined by analyzing spiked samples and calculating the percent recovery. An LLE-based LC-MS/MS method demonstrated accuracy ranging from 90.4% to 113.9%. nih.gov A different method reported accuracy for intra-day and inter-day assays ranging from 99.3% to 99.9%. researchgate.net

Sensitivity is defined by the Limit of Detection (LOD), the lowest analyte concentration that can be reliably distinguished from background noise, and the Limit of Quantitation (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. nih.govnih.gov Modern LC-MS/MS methods have achieved high sensitivity. One rapid LC-MS/MS assay for urinary 8-iso-PGF2α reported an LOD of 53 pg/mL and an LOQ of 178 pg/mL. nih.govnih.gov A packed-fiber SPE method coupled with HPLC-MS/MS achieved an even lower LOD of 0.015 ng/mL (15 pg/mL). mdpi.com

The following table summarizes performance data from various published methods for isoprostane quantification.

| Method | Matrix | Linearity (R²) | Sensitivity (LOD/LOQ) | Precision (% RSD) | Accuracy/Recovery (%) | Reference |

| LC-MS/MS with LLE | Human Plasma | > 0.996 | LLOQ: 0.1 µg/L | < 7% (Intra- & Inter-day) | 90.4% - 113.9% | nih.gov |

| Rapid LC-MS-MS | Urine | > 0.99 | LOD: 53 pg/mL; LOQ: 178 pg/mL | N/A | 79% - 90% | nih.gov |

| Microfluidic Chip-nanoLC/QqQ-MS | Human Urine | N/A | Linear Range: 0.01-2 ng/mL | Intra-day: 1.8-5.0%; Inter-day: 4.3-5.8% | Intra-day: 99.3-99.9%; Inter-day: 99.4-99.7% | researchgate.net |

| Packed-Fiber SPE with HPLC-MS/MS | Urine | > 0.9996 | LOD: 0.015 ng/mL; LOQ: 0.05 ng/mL | < 10% (Intra- & Inter-day) | 95.3% - 103.8% | mdpi.com |

| Immunoaffinity Purification with EIA | Plasma & Urine | r² = 0.98 | LOQ: 4 pg/mL | Plasma: ±5%; Urine: ±15% | Plasma: 99.8%; Urine: 54.1% | oup.comnih.gov |

Application of Isotope-Labeled Internal Standards for Quantification

The use of stable isotope-labeled (SIL) internal standards is considered the gold standard in quantitative bioanalysis, particularly for mass spectrometry-based methods. scispace.com A SIL internal standard is a version of the analyte in which one or more atoms have been replaced by a heavier isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). scispace.comwaters.com

For the quantification of 8-iso Prostaglandin F1α, a deuterated analog such as 8-iso Prostaglandin F1α-d9 can be used. caymanchem.com Similarly, for the more commonly measured 8-iso-PGF2α, deuterated standards like 8-iso-PGF2α-d4 are employed. dmbj.org.rs

The fundamental principle is that the SIL internal standard is chemically identical to the analyte and therefore behaves nearly identically during sample preparation (e.g., extraction recovery) and analysis (e.g., chromatographic retention, ionization efficiency). waters.com By adding a known amount of the SIL standard to the sample at the beginning of the workflow, it can correct for analyte loss during extraction and for variations in instrument response, such as ion suppression in the mass spectrometer. nih.govscispace.com The concentration of the endogenous analyte is determined by measuring the ratio of the signal from the analyte to the signal from the SIL internal standard. scispace.com This approach significantly improves the precision and accuracy of the measurement compared to using structural analogs as internal standards, which may have different chemical properties and exhibit different behaviors during analysis. scispace.comwaters.com

Experimental Models for 8 Iso Prostaglandin F1alpha and Isoprostane Research

In Vitro Cell and Tissue Culture Systems

In vitro models offer controlled environments to investigate the direct effects of isoprostanes on specific cell types and tissues, providing insights into their mechanisms of action at a molecular and cellular level.

Research utilizing isolated porcine retinal and brain microvessels has demonstrated that isoprostanes are potent vasoconstrictors in the central nervous system vasculature. A metabolite of 8-iso-PGF2α, known as 2,3-dinor-8-iso PGF1α, induces vasoconstriction in these microvessels with high potency. researchgate.netatsjournals.org The half-maximal effective concentrations (EC₅₀) for this vasoconstrictor effect have been determined to be 12.8 nM in isolated porcine retinal microvessels and 18.5 nM in isolated porcine brain microvessels. researchgate.netatsjournals.org

Further investigations into the mechanism suggest that the vasoconstrictor action of isoprostanes in these tissues is not direct but is mediated through the vascular endothelium. tandfonline.com Studies have shown that 8-iso-PGF2α stimulates the release of thromboxane (B8750289) A2 (TXA2) from these microvessels. tandfonline.comresearchgate.net This effect is critical, as the vasoconstriction can be blocked by inhibitors of TXA2 synthase, indicating that 8-iso-PGF2α's effect is dependent on the synthesis of TXA2. tandfonline.comresearchgate.net Additionally, 8-iso-PGF2α has been observed to cause selective death of cerebral microvascular endothelial cells, an effect also preventable by TXA2 synthase inhibitors. researchgate.net This highlights a pathway where oxidative stress, leading to isoprostane formation, can induce microvascular injury through the production of TXA2.

Table 1: Vasoconstrictor Effect of 2,3-dinor-8-iso PGF1α on Porcine Microvessels

| Tissue | EC₅₀ (nM) |

|---|---|

| Isolated Porcine Retinal Microvessels | 12.8 |

| Isolated Porcine Brain Microvessels | 18.5 |

Data sourced from Cayman Chemical product information sheet referencing primary studies. researchgate.netatsjournals.org

In contrast to the findings in porcine cerebral microvessels, studies using isolated rat aortic rings have shown a lack of contractile response to certain isoprostane metabolites. Specifically, 2,3-dinor-8-iso PGF1α, the active metabolite of 8-iso-PGF2α, did not induce contraction of isolated rat aortic rings even when applied at a concentration of 31 µM. researchgate.netatsjournals.org This finding suggests a degree of vascular bed specificity in the biological actions of isoprostanes, where some vessels like the porcine retinal and brain microvasculature are highly responsive, while others, such as the rat aorta, are not, at least to this specific metabolite.

Experiments conducted on isolated bovine retinae have revealed complex, concentration-dependent effects of isoprostanes on neurotransmitter release. nih.gov Studies using 8-iso-PGF2α demonstrated a dual effect on the release of the neurotransmitter glutamate (B1630785) (measured via [³H]D-aspartate overflow). nih.gov At low concentrations (1-100 nM), 8-iso-PGF2α inhibited potassium-induced neurotransmitter release. nih.gov Conversely, at higher concentrations (100 nM - 30 µM), it enhanced this release. nih.gov

The excitatory effect at higher concentrations was found to be mediated through thromboxane (TP) receptors, as it could be mimicked by a TP receptor agonist and blocked by a TP receptor antagonist. nih.gov Furthermore, the involvement of cyclooxygenase (COX) was demonstrated, as pretreatment with a COX inhibitor unmasked an inhibitory effect of high-concentration 8-iso-PGF2α on neurotransmitter release. nih.gov These findings indicate that isoprostanes can modulate retinal neurotransmission through multiple pathways, including direct receptor interaction and the stimulation of endogenous prostanoid production. nih.gov

The analysis of 8-iso-PGF2α in isolated rat brain neuronal endings, or synaptosomes, has established its role as a marker of membrane phospholipid peroxidation in neurons. Detectable levels of 8-iso-PGF2α are released from synaptosomes under basal conditions. researchgate.net This basal release can be significantly increased by oxidant stimuli such as hydrogen peroxide or amyloid beta-peptide, but only when co-administered with a phospholipase A₂ activator, which cleaves the isoprostane from membrane phospholipids (B1166683). researchgate.net

Importantly, this enhanced formation of 8-iso-PGF2α is not affected by cyclooxygenase inhibitors, confirming that it is generated through a non-enzymatic, free radical-catalyzed mechanism. researchgate.net However, the release is completely suppressed by antioxidants. researchgate.net Studies have also shown that the antioxidant resveratrol (B1683913) can quench the increased production of 8-iso-PGF2α induced by hydrogen peroxide in synaptosomes from young rats and decrease its production in aged rats both basally and after oxidative stimulus. diva-portal.org Similarly, garlic extract has been shown to have an inhibitory effect on 8-iso-PGF2α production in synaptosomes from young rats. researchgate.net

Experiments with Isolated Bovine Retinae

In Vivo Animal Models for Oxidative Stress Induction

In vivo animal models are indispensable for understanding the systemic production of isoprostanes in response to oxidative stress and their role in the pathogenesis of various diseases.

The administration of pro-oxidant compounds like carbon tetrachloride (CCl₄) and diquat (B7796111) to rodents serves as a classic model for inducing severe oxidative stress and lipid peroxidation. These models have been instrumental in validating F2-isoprostanes as reliable biomarkers of in vivo oxidative injury. researchgate.netatsjournals.org

In rats treated with CCl₄, a potent hepatotoxin, plasma levels of F2-isoprostanes were found to increase dramatically, rising as much as 55-fold within 4 hours of administration. researchgate.net Levels of F2-isoprostanes esterified to lipids in the liver increased by as much as 200-fold. atsjournals.org This increase was dose-dependent and indicative of ongoing lipid peroxidation. researchgate.net The formation of these isoprostanes was shown to be linked to the metabolic activation of CCl₄ by cytochrome P-450, as inducing this enzyme system enhanced isoprostane production, while inhibiting it led to a decrease. researchgate.net

Similarly, the herbicide diquat, which generates superoxide (B77818) anions through redox cycling, has been shown to cause a 10- to 200-fold increase in plasma F2-isoprostanes in selenium-deficient rats. atsjournals.org In another study, intraperitoneal injection of diquat in rats led to significantly increased levels of F2-isoprostanes in the liver within hours of administration, which correlated with hepatotoxicity. nih.gov Pretreatment with the antioxidant melatonin (B1676174) significantly reduced the diquat-induced rise in F2-isoprostanes. nih.gov

These models have consistently demonstrated that a surge in F2-isoprostane levels is a direct consequence of chemically-induced free radical damage in vivo. nih.gov

Table 2: Isoprostane Levels in Rodent Models of Pro-oxidant Administration

| Pro-oxidant | Animal Model | Tissue/Fluid | Key Finding | Citation(s) |

|---|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | Rat | Plasma | 55-fold increase in F2-isoprostanes at 4 hours. | researchgate.net |

| Carbon Tetrachloride (CCl₄) | Rat | Liver (esterified) | ~200-fold increase in F2-isoprostanes. | atsjournals.org |

| Diquat | Rat (Selenium-deficient) | Plasma | 10- to 200-fold increase in F2-isoprostanes. | atsjournals.org |

| Diquat | Rat | Liver | Significant increase in F2-isoprostanes at 1, 3, and 6 hours. | nih.gov |

Advanced Research Perspectives and Interdisciplinary Integrations

Role in Complex Lipid Metabolism Networks

8-iso Prostaglandin (B15479496) F1α (8-iso-PGF1α) is a member of the isoprostane family, a class of prostaglandin-like compounds that are formed in vivo primarily through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid. caymanchem.comcreative-proteomics.comcaymanchem.com This origin places 8-iso-PGF1α squarely within the complex web of lipid metabolism, positioning it as a key biomarker of oxidative stress and lipid peroxidation. creative-proteomics.com Unlike enzymatically produced prostaglandins (B1171923), isoprostanes are initially formed while the parent fatty acid, arachidonic acid, is still esterified to phospholipids (B1166683) within cellular membranes. ocl-journal.org Their subsequent release into a free form is thought to be mediated by phospholipases, such as phospholipase A2. ocl-journal.org

The integration of 8-iso-PGF1α into these networks means its levels are interconnected with a variety of other lipid mediators. For instance, its formation competes with enzymatic pathways for the same arachidonic acid substrate. Furthermore, its own metabolites, such as 2,3-dinor-8-iso-PGF1α, extend the signaling cascade and represent further nodes in this intricate metabolic map. caymanchem.com Understanding these connections is crucial for interpreting the significance of 8-iso-PGF1α levels in biological systems.

Contribution to Inflammatory and Immune Responses

Isoprostanes, including the well-studied isomer 8-iso-PGF2α, are recognized not just as markers of oxidative stress but also as active participants in inflammatory and immune responses. researchgate.net While direct research on the immunological functions of 8-iso-PGF1α is less extensive, the activities of the closely related F2-isoprostanes provide a strong basis for its likely contributions. Inflammation is a complex biological response involving various immune cells, and evidence suggests that isoprostanes can modulate the activity of these cells. diva-portal.orgmedchemexpress.com

For example, studies on 8-iso-PGF2α have shown that its levels are associated with various inflammatory conditions and can correlate with the numbers of circulating immune cells. diva-portal.org In patients with community-acquired pneumonia, serum levels of 8-iso-PGF2α were found to be positively correlated with white blood cell and neutrophil counts, and inversely correlated with lymphocyte counts. diva-portal.org Neutrophils and macrophages are key players in the innate immune response, and their activation is a hallmark of inflammation. ijomeh.eu The production of isoprostanes by activated macrophages has been documented, suggesting a feedback loop where these lipids can perpetuate or modulate the inflammatory cascade. novamedline.com

Furthermore, F2-isoprostanes can exert direct biological effects that are characteristic of inflammation, such as inducing vasoconstriction and platelet activation, which can promote a pro-thrombotic and pro-inflammatory state. researchgate.netmdpi.com These effects are often mediated through interaction with prostanoid receptors, although the specific receptor interactions for many isoprostanes, including 8-iso-PGF1α, are still an area of active investigation. Given that 8-iso-PGF1α is a product of the same oxidative stress pathways that are intrinsically linked with inflammation, it is a key molecule of interest in understanding how lipid peroxidation contributes to the pathology of inflammatory diseases. nih.govnih.gov

Exploration in Reproductive Biology (e.g., Seminal Plasma Constituents)

A significant area of research for 8-iso Prostaglandin F1α is in reproductive biology, specifically its presence and role within human seminal plasma. In fact, 8-iso-PGF1α was first identified in this biological fluid. caymanchem.combertin-bioreagent.com Seminal plasma is a complex mixture of secretions that support sperm function and fertility. The presence of isoprostanes in semen is particularly relevant due to the vulnerability of sperm to oxidative stress. Spermatozoa have high concentrations of polyunsaturated fatty acids in their membranes and limited antioxidant defenses, making them susceptible to lipid peroxidation, which can impair motility, morphology, and DNA integrity. mdpi.comfrontiersin.org

Research has identified a group of eight isoprostanes in human semen, which includes 8-iso-PGF1α and its 19-hydroxy congener. nih.gov Studies have reported that 8-iso-PGF1α is present at concentrations of 5-10 µg/ml in seminal plasma. caymanchem.combertin-bioreagent.comcaymanchem.com The high levels of this and other isoprostanes are indicative of the significant oxidative environment that can exist within the male reproductive tract. While high levels of oxidative stress markers are generally associated with male infertility, the precise role of individual isoprostanes like 8-iso-PGF1α is still under investigation. caymanchem.comnih.gov Some research suggests that while elevated F2-isoprostanes are linked to poor sperm quality, the relationship may be complex. caymanchem.com The study of seminal isoprostanes is a promising avenue for developing biomarkers for male infertility and for understanding the fundamental biochemical processes that influence reproductive success. mdpi.com

Future Directions in Isoprostane Research Methodologies

The accurate measurement of isoprostanes such as 8-iso-PGF1α is critical for their validation and use as biomarkers of oxidative stress. The evolution of analytical methodologies has been central to advancing research in this field. Early methods relied on gas chromatography-mass spectrometry (GC-MS), which, while sensitive, requires extensive and time-consuming sample preparation, including a derivatization step to make the compounds volatile. creative-proteomics.commdpi.comportlandpress.com

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for many researchers. nih.govresearchgate.net LC-MS/MS offers high sensitivity and specificity and avoids the need for derivatization, thus improving sample throughput and reducing the potential for analytical artifacts. mdpi.com The use of stable isotope-labeled internal standards, such as 8-iso-PGF1α-d9, is crucial for accurate quantification by correcting for sample loss during extraction and analysis. caymanchem.com

Despite these advancements, several challenges and opportunities for future research remain:

Enhanced Sensitivity and Miniaturization : There is a continuous need for methods with even lower limits of detection (LOD) to analyze isoprostanes in samples where they are present in trace amounts, such as in exhaled breath condensate. mdpi.com Developing microchip-based electrophoresis or more sensitive LC-MS platforms could address this need. portlandpress.com

High-Throughput Analysis : For large-scale clinical and epidemiological studies, high-throughput methods are essential. The development of automated sample preparation techniques, such as packed-fiber solid-phase extraction, coupled with rapid LC-MS/MS analysis, is a key future direction.

Standardization and Validation : A lack of standardized protocols for sample handling, storage, and analysis has led to variability in reported isoprostane levels. portlandpress.com Future efforts should focus on establishing consensus guidelines and inter-laboratory validation studies to ensure data comparability across different studies.

Comprehensive Profiling : Moving beyond the measurement of a single isoprostane, future methodologies will increasingly focus on comprehensive lipidomic profiling to simultaneously quantify a wide range of isoprostanes and related lipid mediators. nih.govresearchgate.net This network-level view will provide a more complete picture of the oxidative stress landscape.

Novel Matrices : Exploring and validating methods for new and less invasive biological matrices, such as saliva or wastewater, could open up new avenues for population-level health monitoring. caymanchem.com

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the key considerations for handling and storing 8-iso Prostaglandin F1α to ensure stability in experimental settings?

- Methodological Answer : 8-iso Prostaglandin F1α is sensitive to temperature and freeze-thaw cycles. Store lyophilized samples at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≤6 months). For solubility, prepare stock solutions in ethanol, DMSO, or PBS (pH 7.2) at concentrations ≤50 mg/mL. Avoid repeated thawing by aliquoting solutions. Heating to 37°C with brief sonication improves solubility in viscous solvents .

Q. How can researchers distinguish 8-iso Prostaglandin F1α from structurally similar prostaglandins (e.g., PGF1α or 8-iso-PGF2α) in biological samples?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., PGF1α-d9) to enhance specificity. Optimize chromatographic separation using reversed-phase columns (C18) and monitor unique fragmentation patterns (e.g., m/z transitions specific to 8-iso-PGF1α). Cross-validate results with ELISA kits designed to recognize isoform-specific epitopes .

Q. What are the recommended methods for quantifying 8-iso Prostaglandin F1α in urine or plasma?

- Methodological Answer :

- Competitive ELISA : Use kits validated for 8-iso-PGF1α with a sensitivity range of 23.4–3,000 pg/mL. Include controls to account for matrix effects (e.g., urinary creatinine normalization) .

- LC-MS/MS : Follow FDA bioanalytical guidelines for validation, including precision (CV <15%), accuracy (85–115% recovery), and lower limit of quantification (LLOQ ≤10 pg/mL). Use solid-phase extraction (SPE) to isolate prostaglandins from complex matrices .

Advanced Research Questions

Q. How should researchers design experiments to investigate the role of 8-iso Prostaglandin F1α in oxidative stress under variable glycemic conditions?

- Methodological Answer :

- Clinical Study Design : Use continuous glucose monitoring (CGM) to track acute glucose fluctuations (e.g., mean amplitude of glycemic excursions, MAGE) in diabetic cohorts. Correlate 24-hour urinary 8-iso-PGF1α levels (normalized to creatinine) with MAGE using multivariate regression to isolate oxidative stress contributions from chronic hyperglycemia .

- In Vitro Models : Expose endothelial cells to oscillating glucose concentrations (e.g., 5–25 mM) and measure 8-iso-PGF1α via LC-MS/MS. Include antioxidants (e.g., N-acetylcysteine) to confirm free radical-mediated synthesis .

Q. What strategies are effective for resolving contradictory data when 8-iso Prostaglandin F1α levels do not correlate with expected oxidative stress markers?

- Methodological Answer :

- Analytical Validation : Reassay samples using orthogonal methods (e.g., ELISA and LC-MS/MS) to rule out assay-specific artifacts. Check for isomer interference (e.g., 8-iso-PGF2β) .

- Covariate Adjustment : Include covariates like renal function, diet (e.g., polyunsaturated fatty acid intake), and concurrent medication (e.g., NSAIDs) in statistical models to account for confounding factors .

Q. How can metabolic pathways of 8-iso Prostaglandin F1α be mapped in vivo to identify downstream biomarkers?

- Methodological Answer : Administer stable isotope-labeled 8-iso-PGF1α (e.g., ¹³C-arachidonate precursors) in animal models. Collect serial plasma/urine samples and use high-resolution MS to detect metabolites (e.g., 2,3-dinor-8-iso-PGF1α). Compare metabolic profiles with those of enzymatic prostaglandins (e.g., COX-derived PGF1α) to distinguish non-enzymatic peroxidation products .

Q. What are the best practices for validating novel antibodies or assays targeting 8-iso Prostaglandin F1α?

- Methodological Answer :

- Cross-Reactivity Testing : Evaluate antibody specificity against 64+ PGF2α isomers and structurally related eicosanoids (e.g., 11β-PGF2α) using competitive binding assays .

- Inter-Laboratory Reproducibility : Share protocols and blinded samples with collaborating labs to assess inter-assay variability. Publish detailed methods, including SPE conditions and MS parameters, per Beilstein Journal guidelines .

Data Reporting and Reproducibility

Q. How should researchers report 8-iso Prostaglandin F1α data to ensure reproducibility in publications?

- Methodological Answer :

- Metadata Inclusion : Document storage conditions, freeze-thaw cycles, and normalization methods (e.g., urinary creatinine). For LC-MS/MS, provide chromatograms, transition lists, and validation parameters (LLOQ, CV%) .

- Supporting Information : Upload raw data, calibration curves, and isomer-specific chromatographic separations as supplementary files. Reference protocols from FDA or EMA guidelines for assay validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.